1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
The compound 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one belongs to the pyrrolo[2,3-c]pyridin-7-one family, a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry. Its structure features a bicyclic core (pyrrolo-pyridinone) with a methyl group at the 1-position and a 2-methylprop-2-en-1-yl (isoprenoid) substituent at the 6-position. These substituents influence its physicochemical properties, such as lipophilicity and molecular volume, which are critical for interactions with biological targets like bromodomains (BRD4, BRD9) .
Properties
IUPAC Name |
1-methyl-6-(2-methylprop-2-enyl)pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)8-14-7-5-10-4-6-13(3)11(10)12(14)15/h4-7H,1,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKNUDQUYMFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CC2=C(C1=O)N(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is , with a molecular weight of approximately 202.26 g/mol. The compound features a pyrrolo[2,3-c]pyridine core structure that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Some derivatives demonstrate potent inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For example, inhibitors targeting the RET kinase have shown significant promise, with IC50 values in the low micromolar range .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Pz-1 | RET | 0.076 |
| Compound 20 | RET | 0.136 |
The mechanism by which 1-methyl-6-(2-methylprop-2-en-1-yl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one exerts its effects may involve:
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound has been associated with increased apoptosis in treated cells, likely through the activation of intrinsic pathways involving caspases .
Study on RET Inhibition
A notable study explored the structure-activity relationship (SAR) of pyrrolo[2,3-c]pyridine derivatives as RET inhibitors. It was found that specific substitutions on the core structure significantly enhanced inhibitory activity against RET-positive cancer cell lines.
Cellular Assays
In cellular assays involving lung cancer cell lines with CCDC6-RET fusions, compounds derived from this scaffold exhibited substantial growth inhibition. For instance:
| Compound | GI50 (μM) |
|---|---|
| Compound 19 | 0.1067 |
| Compound 20 | 0.136 |
These results indicate a correlation between enzymatic inhibition and cellular growth inhibition.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their differences:
*The target compound’s molecular formula is inferred as C₁₂H₁₄N₂O based on structural analogs.
Key Differences and Implications
This group may improve selectivity for BRD9 over BRD4, as larger substituents often modulate bromodomain specificity . 1-Methyl vs. 1-Benzyl: The smaller methyl group (target compound) reduces steric hindrance compared to bulkier benzyl derivatives (), possibly improving metabolic stability but reducing affinity for certain targets requiring aromatic interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the 6-substituent, as seen in and for similar structures. In contrast, benzyl or fluorophenylmethyl derivatives () require alkylation or reductive amination steps .
Biological Activity: The 6-methyl analog () is reported as a bromodomain inhibitor with submicromolar activity, while the 1-benzyl derivative () lacks disclosed biological data, suggesting its role as a synthetic intermediate. The target compound’s isoprenoid group may confer unique pharmacokinetic properties, such as enhanced cell permeability, compared to polar substituents like the oxadiazole in BI68262 .
Commercial and Research Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
